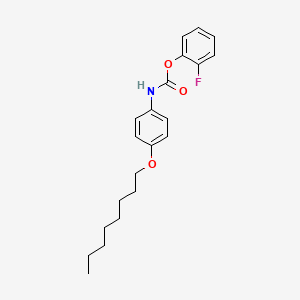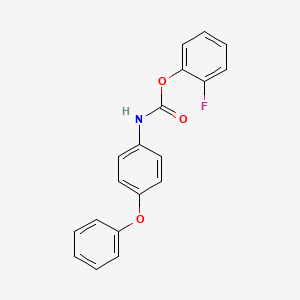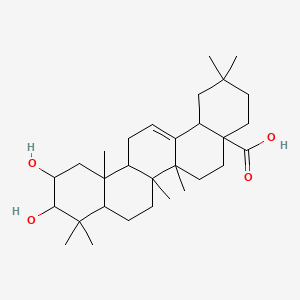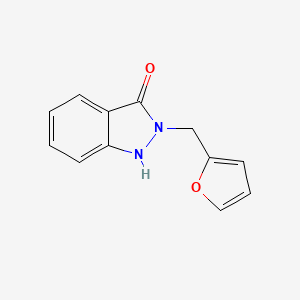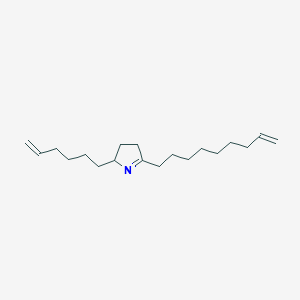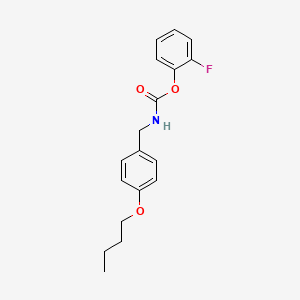
2-Fluorophenyl 4-butoxybenzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-butoxibencilcarbamato de 2-fluorofenilo es un compuesto químico que ha suscitado interés en diversos campos científicos debido a su estructura única y sus posibles aplicaciones. Este compuesto se caracteriza por la presencia de un grupo fluorofenilo, un grupo butoxilo y una porción de bencilcarbamato, que contribuyen a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-butoxibencilcarbamato de 2-fluorofenilo normalmente implica un proceso de varios pasos. Un método común incluye la reacción de 2-fluorofenol con cloruro de 4-butoxibencilo en presencia de una base para formar el intermedio éter de 2-fluorofenil 4-butoxibencilo. Este intermedio se hace reaccionar posteriormente con fosgeno o un agente carbonilante similar para producir el producto final, 4-butoxibencilcarbamato de 2-fluorofenilo .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final es crucial para garantizar su calidad y idoneidad para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-butoxibencilcarbamato de 2-fluorofenilo experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbamato en un grupo amino.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en las porciones fluorofenilo o butoxibencilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados fenólicos, mientras que la reducción puede producir derivados aminos .
Aplicaciones Científicas De Investigación
El 4-butoxibencilcarbamato de 2-fluorofenilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se ha estudiado por sus posibles actividades biológicas, incluida la inhibición enzimática.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-butoxibencilcarbamato de 2-fluorofenilo implica su interacción con dianas moleculares específicas. Por ejemplo, inhibe la enzima FAAH uniéndose a su sitio activo, lo que impide la descomposición de las amidas de ácidos grasos. Esta inhibición puede provocar un aumento de los niveles de estas amidas, que tienen diversos efectos fisiológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 4-butoxibencilamina de 2-fluorofenilo
- Alcohol 4-butoxibencílico de 2-fluorofenilo
- Cloruro de 4-butoxibencilo de 2-fluorofenilo
Singularidad
El 4-butoxibencilcarbamato de 2-fluorofenilo es único debido a su grupo carbamato, que confiere propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C18H20FNO3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(2-fluorophenyl) N-[(4-butoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C18H20FNO3/c1-2-3-12-22-15-10-8-14(9-11-15)13-20-18(21)23-17-7-5-4-6-16(17)19/h4-11H,2-3,12-13H2,1H3,(H,20,21) |
Clave InChI |
XSSVFUMMMRTXER-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


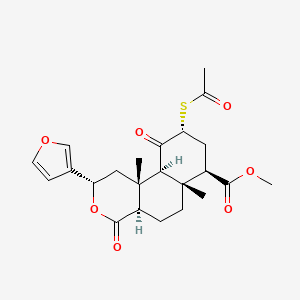
![2-Ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841690.png)
![2-Ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841695.png)

![2-Ethyl-4-(2-thiazolyl)thieno[3,2-d]pyrimidine](/img/structure/B10841704.png)
